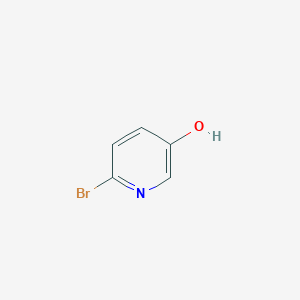

2-Bromo-5-hydroxypyridine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxypyridine can be synthesized from 2,5-dibromopyridine through a selective hydrolysis reaction. The reaction involves the use of a base such as sodium hydroxide in an aqueous medium, followed by neutralization and extraction .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of 5-hydroxypyridine. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines and alcohols.

Coupling Reactions: It is used in coupling reactions with halo aromatic amines and alcohols to form 2-substituted amino phenyl and hydroxyphenyl pyridines.

Common Reagents and Conditions:

Copper Catalysts: Copper-catalyzed reactions are common, especially for forming C-N bonds with amines.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are also employed for various substitutions.

Major Products:

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-5-hydroxypyridine is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles, facilitating the creation of diverse derivatives.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes, expanding the range of possible products.

- Coupling Reactions : It can undergo coupling reactions with halo aromatic amines and alcohols, producing substituted pyridines.

Biological Applications

In biological research, this compound serves as a building block for bioactive molecules. Its applications include:

- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition mechanisms of specific enzymes due to its ability to form hydrogen bonds with active sites.

- Pharmaceutical Development : It acts as a precursor for various pharmaceutical compounds that exhibit therapeutic effects, particularly in the development of drugs targeting neurological disorders .

Industrial Applications

In industrial settings, this compound is employed in the production of agrochemicals and materials science. Its role as a synthetic building block makes it valuable in creating herbicides and pesticides that are more effective and environmentally friendly .

Case Study 1: Selective C–N Bond Formation

A study demonstrated the use of this compound in copper-catalyzed selective C–N bond formation. Researchers achieved high yields by changing the reactivity of the carbon–halo bond at C-5, allowing for selective amination at either the C-2 or C-5 position depending on reaction conditions. This method proved economically attractive by eliminating the need for expensive ligands and reducing waste by-products .

| Entry | Ligand (15 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | KCO | Toluene | 92 |

| 2 | None | NaOH | DMF | 84 |

This study highlights the versatility of this compound in facilitating complex organic transformations efficiently.

Case Study 2: Synthesis of Privileged Scaffolds

Another research effort focused on synthesizing privileged scaffolds such as imidazopyridine and pyridopyrimidine using this compound as a starting material. The study illustrated how modifying reaction conditions could lead to high selectivity and yield in producing these biologically relevant compounds .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-hydroxypyridine involves its ability to participate in nucleophilic substitution and coupling reactionsThis reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula: C₅H₄BrNO

- Molecular Weight : 173.99–174.00 g/mol (variations due to measurement methods)

- CAS Number : 55717-45-8

- Physical Properties : White to off-white crystalline powder, melting point 133–136°C .

- Structure : Features a pyridine ring with a bromine atom at position 2 and a hydroxyl group at position 5 (Figure 1).

Comparison with Structurally Similar Bromopyridines

2-Bromo-5-methylpyridine

- Structure : Methyl group at position 5 instead of hydroxyl.

- Reactivity :

- Applications : Used in metal-organic frameworks (MOFs) and catalysis due to steric and electronic effects of the methyl group.

- Key Difference : Lacks hydroxyl’s capacity for hydrogen bonding or post-functionalization (e.g., sulfonylation) .

2-Bromo-3-methylpyridine

- Structure : Methyl at position 3.

- Safety : Requires stringent respiratory protection (NIOSH-approved respirators) due to higher volatility or toxicity .

- Reactivity : Steric hindrance at position 3 alters regioselectivity in cross-coupling reactions compared to 2-bromo-5-hydroxypyridine.

5-Bromo-2-phenylpyridine

- Structure : Phenyl substituent at position 2.

- Applications : Used in ligand design for transition-metal catalysis. The phenyl group enhances π-stacking in supramolecular chemistry .

- Key Difference : Bulky phenyl group reduces solubility in polar solvents, unlike the hydrophilic hydroxyl in this compound.

2-Bromo-3-fluoropyridine

- Structure : Fluorine at position 3.

- Reactivity: Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution, contrasting with hydroxyl’s dual role (electron-withdrawing and hydrogen-bond donor) .

Functional Group Protection and Reactivity

Protected Derivatives of this compound

- Mesyl/Tosyl Protection :

- Comparison with Unprotected Analogues :

- Free hydroxyl group participates in Pd-catalyzed couplings (e.g., with 2-pyridylzinc bromide) without prior protection .

Activité Biologique

2-Bromo-5-hydroxypyridine is a heterocyclic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is CHBrNO, and it has garnered attention for its biological activities and applications as an active pharmaceutical intermediate. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Weight : 174 g/mol

- CAS Number : 55717-45-8

- Melting Point : 133°C to 136°C

- Solubility : Slightly soluble in water; soluble in methanol.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that compounds with similar structures showed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific mechanisms of action often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its efficacy against human fibroblast cells using WST-1 assays, showing promising results with IC values indicating significant cytotoxicity . This suggests potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its therapeutic index.

Selective C–N Bond Formation

A notable application of this compound is in copper-catalyzed C–N bond formation reactions. This method allows for the selective amination at the C-5 position of pyridine derivatives, leading to high yields of the desired products . The selectivity of this reaction is particularly useful in synthesizing complex molecules for pharmaceutical applications.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, one of which involves the reaction of 6-bromopyridin-3-ylboronic acid with dihydrogen peroxide in the presence of acetic acid . The following table summarizes key synthetic routes:

| Route | Starting Material | Reagents | Yield |

|---|---|---|---|

| Route 1 | 6-Bromopyridin-3-ylboronic acid | Dihydrogen peroxide, Acetic acid | 88% |

| Route 2 | 2-Bromopyridine | Hydroxylamine hydrochloride | Variable |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial efficacy of several pyridine derivatives, including this compound, against Candida albicans, revealing moderate activity (IC ~15 µg/ml) .

- Cytotoxicity Assessment : In a comparative analysis of cytotoxic effects on various cancer cell lines, it was found that compounds similar to this compound exhibited IC values in the nanomolar range, indicating significant potential for further development as anticancer agents .

- Synthetic Applications : The compound has been utilized in coupling reactions to synthesize substituted amino phenyl and hydroxyphenyl pyridines, showcasing its utility as an active pharmaceutical intermediate .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-5-hydroxypyridine, and how can purity be optimized?

- Methodology : this compound is typically synthesized via bromination of 5-hydroxypyridine derivatives. For example, O-alkylation of this compound followed by Claisen rearrangement and formylation has been reported, yielding intermediates for pyrano(3,2-b)pyridines with 23% overall efficiency . Optimize purity using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reactions via TLC and confirm purity via HPLC (>98%) and NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic peaks: pyridine ring protons (δ 7.2–8.5 ppm) and hydroxyl group (δ 10–12 ppm, broad singlet) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 173.99 (CHBrNO) .

- Melting Point : Compare observed mp (78–82°C for related bromopyridines) with literature values .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

- Storage : Keep in airtight containers at ambient temperatures, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design multi-step syntheses incorporating this compound for complex heterocycles?

- Methodology : Use this compound as a precursor for pyrano(3,2-b)pyridines via Claisen rearrangement and reductive amination (Scheme 7 in ). For Suzuki-Miyaura coupling, replace bromine with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh), NaCO, DMF/HO, 80°C) . Optimize regioselectivity using DFT calculations to predict bromination sites .

Q. How can computational modeling resolve contradictions in bromination regioselectivity for this compound derivatives?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies for bromination at C-2 vs. C-6 positions. Validate with experimental Abramovitch et al. reported that electron-donating groups (e.g., -OH) direct electrophilic substitution to ortho/para positions . Cross-reference with HPLC/MS data to identify byproducts from competing pathways .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures with similar byproducts?

- Methodology :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate brominated isomers.

- Crystallography : For ambiguous structures, perform single-crystal X-ray diffraction (refer to IUCr data protocols in ).

- Tandem MS/MS : Fragment ions at m/z 174 → 96 (Br loss) and 78 (pyridine ring) confirm the bromine position .

Q. How does this compound function in OLED material synthesis, and what analytical methods validate its performance?

- Methodology : As an electron-transport layer precursor, react this compound with iridium complexes to form phosphorescent emitters. Characterize photoluminescence (PL) quantum yield (>80%) and electroluminescence (EL) spectra (λ 450–550 nm) . Use AFM to assess thin-film morphology and DSC/TGA for thermal stability (>300°C decomposition) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Methodology : Cross-check synthesis conditions:

- Solvent Effects : Recrystallization in DMSO vs. ethanol may yield polymorphs (mp 78–82°C vs. 198–202°C) .

- Impurity Profiling : Use GC-MS to detect trace solvents (e.g., DMF) lowering observed mp.

- Literature Review : Compare data from Abramovitch (1976) and Kessar (2001), noting differences in bromination protocols .

Propriétés

IUPAC Name |

6-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEFNEALEPSHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971087 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-40-3, 55717-45-8 | |

| Record name | 6-Bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.